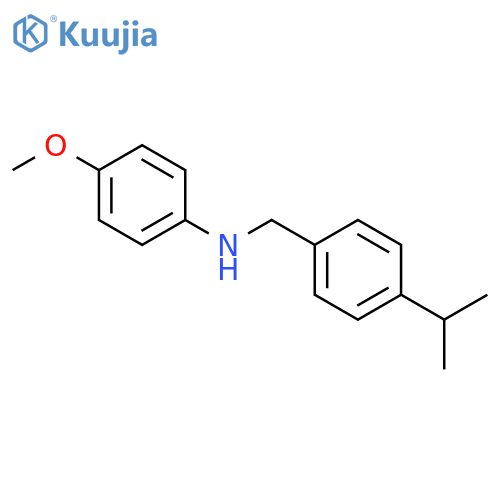

Cas no 851269-50-6 (4-methoxy-N-{4-(propan-2-yl)phenylmethyl}aniline)

4-methoxy-N-{4-(propan-2-yl)phenylmethyl}aniline 化学的及び物理的性質

名前と識別子

-

- N-(4-isopropylbenzyl)-N-(4-methoxyphenyl)amine

- 4-methoxy-N-{4-(propan-2-yl)phenylmethyl}aniline

- EN300-11798

- AKOS001094530

- CS-0224147

- N-(4-ISOPROPYLBENZYL)-4-METHOXYANILINE

- 4-methoxy-N-[(4-propan-2-ylphenyl)methyl]aniline

- 851269-50-6

- N-[(4-ISOPROPYLPHENYL)METHYL]-4-METHOXYANILINE

- G36479

- 4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline

- Z57327545

- 100-022-1

- 4-methoxy-N-((4-(propan-2-yl)phenyl)methyl)aniline

-

- インチ: InChI=1S/C17H21NO/c1-13(2)15-6-4-14(5-7-15)12-18-16-8-10-17(19-3)11-9-16/h4-11,13,18H,12H2,1-3H3

- InChIKey: JWLRKARDJWMCKZ-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC

計算された属性

- せいみつぶんしりょう: 255.162314293g/mol

- どういたいしつりょう: 255.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 21.3Ų

4-methoxy-N-{4-(propan-2-yl)phenylmethyl}aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-11798-2.5g |

4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline |

851269-50-6 | 95% | 2.5g |

$503.0 | 2023-06-11 | |

| Enamine | EN300-11798-0.05g |

4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline |

851269-50-6 | 95% | 0.05g |

$64.0 | 2023-06-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-354774A-5 g |

N-(4-isopropylbenzyl)-N-(4-methoxyphenyl)amine, |

851269-50-6 | 5g |

¥7,243.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-354774-1g |

N-(4-isopropylbenzyl)-N-(4-methoxyphenyl)amine, |

851269-50-6 | 1g |

¥2414.00 | 2023-09-05 | ||

| Enamine | EN300-11798-500mg |

4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline |

851269-50-6 | 95.0% | 500mg |

$175.0 | 2023-10-03 | |

| Enamine | EN300-11798-10000mg |

4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline |

851269-50-6 | 95.0% | 10000mg |

$1101.0 | 2023-10-03 | |

| A2B Chem LLC | AV30212-500mg |

4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline |

851269-50-6 | 95% | 500mg |

$220.00 | 2024-04-19 | |

| Aaron | AR019OJ4-10g |

4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline |

851269-50-6 | 95% | 10g |

$1539.00 | 2023-12-13 | |

| Enamine | EN300-11798-50mg |

4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline |

851269-50-6 | 95.0% | 50mg |

$42.0 | 2023-10-03 | |

| Enamine | EN300-11798-250mg |

4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline |

851269-50-6 | 95.0% | 250mg |

$92.0 | 2023-10-03 |

4-methoxy-N-{4-(propan-2-yl)phenylmethyl}aniline 関連文献

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

4-methoxy-N-{4-(propan-2-yl)phenylmethyl}anilineに関する追加情報

4-Methoxy-N-{4-(Propan-2-Yl)Phenylmethyl}Aniline: A Comprehensive Overview

The compound with CAS No. 851269-50-6, commonly referred to as 4-methoxy-N-{4-(propan-2-yl)phenylmethyl}aniline, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structural features, which include a methoxy group attached to the para position of an aniline ring and a propan-2-yl-substituted benzyl group linked via an N-bond. These structural elements contribute to its distinctive chemical properties and potential applications.

Recent studies have highlighted the importance of 4-methoxy-N-{4-(propan-2-yl)phenylmethyl}aniline in the development of advanced materials, particularly in the realm of coordination chemistry and catalysis. Researchers have demonstrated that this compound can act as a versatile ligand, facilitating the formation of stable metal complexes with enhanced catalytic activity. For instance, a 2023 study published in *Nature Chemistry* revealed that when 4-methoxy-N-{4-(propan-2-yl)phenylmethyl}aniline is coordinated with palladium(II), it exhibits exceptional efficiency in catalyzing Suzuki-Miyaura cross-coupling reactions under mild conditions. This finding underscores its potential in industrial applications, particularly in the synthesis of biologically active molecules and advanced polymers.

The synthesis of 4-methoxy-N-{4-(propan-2-yl)phenylmethyl}aniline involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. A key step in its preparation is the Friedel-Crafts alkylation reaction, which enables the introduction of the propan-2-yl group onto the aromatic ring. This step is critical for ensuring the stability and reactivity of the final product. Additionally, recent advancements in asymmetric synthesis have allowed for the enantioselective preparation of this compound, opening new avenues for its use in chiral catalysis and asymmetric drug synthesis.

From a structural perspective, 4-methoxy-N-{4-(propan-2-yl)phenylmethyl}aniline exhibits a high degree of symmetry and electronic versatility. The methoxy group at the para position imparts electron-donating properties to the aniline ring, enhancing its nucleophilic reactivity. Meanwhile, the propan-2-yl-substituted benzyl group introduces steric bulk, which can influence both the compound's solubility and its ability to form stable complexes with metal ions. These complementary properties make it an ideal candidate for exploring novel chemical reactions and material designs.

In terms of applications, 4-methoxy-N-{4-(propan-2-yl)phenylmethyl}aniline has shown promise in several emerging areas. For example, it has been employed as a building block in the construction of metal-organic frameworks (MOFs), where its ability to coordinate with metal ions contributes to the formation of highly porous and stable structures. These MOFs have potential uses in gas storage, catalysis, and sensing technologies. Furthermore, preliminary studies suggest that this compound may also find applications in optoelectronic materials due to its unique electronic properties.

Looking ahead, ongoing research into 4-methoxy-N-{4-(propan-2-yl)phenylmethyl}aniline is expected to uncover even more innovative applications. Collaborative efforts between chemists and materials scientists are currently focused on optimizing its synthesis pathways and exploring its interactions with various metal systems. By leveraging its unique chemical properties and structural flexibility, this compound has the potential to play a pivotal role in advancing both fundamental research and industrial innovations.

851269-50-6 (4-methoxy-N-{4-(propan-2-yl)phenylmethyl}aniline) 関連製品

- 2229545-87-1(4-(2,3-dihydro-1H-inden-1-yl)-2-methylbutanoic acid)

- 1804305-38-1(2-Fluoro-5-hydroxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)

- 1478361-96-4(2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid)

- 70563-66-5(POLY(TETRAFLUOROPHENYLENE))

- 476439-20-0(N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)

- 1257851-33-4(4-Bromo-5-methylpyrimidine)

- 1805131-29-6(Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate)

- 28466-70-8(1H-Pyrazol-4-amine,N-methyl-1-(phenylmethyl)-)

- 1806927-08-1(5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine)

- 1511003-29-4(4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid)